molecular formula C18H20N4O2 B5290426 1-ethyl-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1H-pyrazole-5-carboxamide

1-ethyl-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1H-pyrazole-5-carboxamide

カタログ番号: B5290426
分子量: 324.4 g/mol
InChIキー: XWNMMNFMYHJQMI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-ethyl-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1H-pyrazole-5-carboxamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. This drug acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain and inflammation. EMA401 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用機序

1-ethyl-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1H-pyrazole-5-carboxamide acts as a selective antagonist of the AT2R, which is expressed in sensory neurons and is involved in the regulation of pain and inflammation. By blocking the AT2R, this compound reduces the activity of pain-sensing neurons and decreases the release of pro-inflammatory cytokines, resulting in a reduction in chronic pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in pain behavior, a decrease in the release of pro-inflammatory cytokines, and an improvement in quality of life. This compound has also been shown to have a favorable safety profile in preclinical studies.

実験室実験の利点と制限

One advantage of 1-ethyl-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1H-pyrazole-5-carboxamide is that it has shown promising results in preclinical studies for the treatment of chronic pain. Another advantage is that it has a favorable safety profile in preclinical studies. One limitation of this compound is that it is still in the early stages of clinical development and its efficacy and safety in humans is not yet fully understood.

将来の方向性

There are several future directions for the development of 1-ethyl-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1H-pyrazole-5-carboxamide. One direction is to continue to evaluate its efficacy and safety in clinical trials for the treatment of chronic pain. Another direction is to explore its potential use in other conditions, such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential biomarkers that could be used to predict patient response to the drug.

合成法

1-ethyl-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1H-pyrazole-5-carboxamide is synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis starts with the reaction of 8-methoxyquinoline-5-carbaldehyde with ethyl 2-bromoacetate in the presence of a base to form ethyl 2-(8-methoxyquinolin-5-yl)acetate. This intermediate is then reacted with methyl hydrazinecarboxylate and a reducing agent to form 1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. Finally, the product is reacted with formaldehyde and a base to form the desired compound, this compound.

科学的研究の応用

1-ethyl-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In these studies, this compound has been shown to effectively reduce pain behavior and improve quality of life. This compound has also been shown to have a favorable safety profile in preclinical studies.

特性

IUPAC Name

2-ethyl-N-[(8-methoxyquinolin-5-yl)methyl]-N-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-4-22-15(9-11-20-22)18(23)21(2)12-13-7-8-16(24-3)17-14(13)6-5-10-19-17/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNMMNFMYHJQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N(C)CC2=C3C=CC=NC3=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。